Cas no 1704069-06-6 (5-Bromo-2,3-difluoro-N-methylaniline)

5-Bromo-2,3-difluoro-N-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2,3-difluoro-N-methylaniline
- AM87694
- FCH3805328
- 5-Bromo-2,3-difluoro-N-methylaniline
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- Inchi: 1S/C7H6BrF2N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3
- InChI Key: VGEJGVZJYBNWMM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)NC)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Topological Polar Surface Area: 12
5-Bromo-2,3-difluoro-N-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B011804-500mg |
5-Bromo-2,3-difluoro-N-methylaniline |
1704069-06-6 | 500mg |
$ 555.00 | 2022-06-07 | ||
TRC | B011804-250mg |
5-Bromo-2,3-difluoro-N-methylaniline |
1704069-06-6 | 250mg |
$ 330.00 | 2022-06-07 |
5-Bromo-2,3-difluoro-N-methylaniline Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on 5-Bromo-2,3-difluoro-N-methylaniline
Introduction to 5-Bromo-2,3-difluoro-N-methylaniline (CAS No. 1704069-06-6)
5-Bromo-2,3-difluoro-N-methylaniline (CAS No. 1704069-06-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its bromine, fluorine, and methylamine functionalities, which contribute to its reactivity and utility in synthetic chemistry.
The molecular formula of 5-Bromo-2,3-difluoro-N-methylaniline is C8H6BrF2N, and its molecular weight is approximately 219.04 g/mol. The presence of the bromine atom makes it a valuable intermediate in the synthesis of more complex molecules, while the fluorine atoms enhance its stability and bioavailability. The N-methylamine group provides additional reactivity and functionalization possibilities.
In the realm of pharmaceutical research, 5-Bromo-2,3-difluoro-N-methylaniline has been explored as a building block for the development of novel drugs. Recent studies have shown that compounds derived from this structure exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 5-Bromo-2,3-difluoro-N-methylaniline demonstrated potent inhibitory effects on specific enzymes involved in cancer cell proliferation.
Beyond pharmaceutical applications, 5-Bromo-2,3-difluoro-N-methylaniline has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of advanced materials such as polymers and organic semiconductors. Researchers at the University of California have utilized this compound to develop new types of conductive polymers with enhanced electrical conductivity and stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthesis of 5-Bromo-2,3-difluoro-N-methylaniline typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the bromination of 2,3-difluoroaniline followed by N-methylation. Advances in green chemistry have led to the development of more environmentally friendly methods for producing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In terms of safety and handling, while 5-Bromo-2,3-difluoro-N-methylaniline is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.
The market demand for 5-Bromo-2,3-difluoro-N-methylaniline is expected to grow steadily over the next few years driven by increasing research activities in pharmaceuticals and materials science. Key players in the chemical industry are investing in R&D to develop new applications and improve production processes for this compound. As a result, there is a growing need for high-quality and reliable suppliers who can meet the stringent quality standards required by researchers and manufacturers.
In conclusion, 5-Bromo-2,3-difluoro-N-methylaniline (CAS No. 1704069-06-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an attractive candidate for further research and development. As new applications continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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